molecular formula C14H24N2O4 B2419739 Tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 2126161-13-3

Tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B2419739
CAS No.: 2126161-13-3
M. Wt: 284.356
InChI Key: JZVMWICPKRHDAO-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the spirocyclic core through a cyclization reaction, followed by functional group modifications to introduce the tert-butyl ester and aminomethyl groups.

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the spirocyclic core. This can be achieved through intramolecular nucleophilic substitution or cycloaddition reactions under controlled conditions.

    Functional Group Modifications: After forming the spirocyclic core, the tert-butyl ester group is introduced through esterification reactions, and the aminomethyl group is added via reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods focus on improving yield, scalability, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure high efficiency and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: Its spirocyclic framework can be utilized in the development of novel materials with unique mechanical or electronic properties.

    Biological Studies: The compound can be used as a probe or ligand in studying biological systems and interactions.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • Tert-butyl 3-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate

Uniqueness

Tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and physical properties. These properties can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-13(2,3)20-12(18)16-6-4-14(5-7-16)8-10(9-15)19-11(14)17/h10H,4-9,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVMWICPKRHDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(OC2=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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